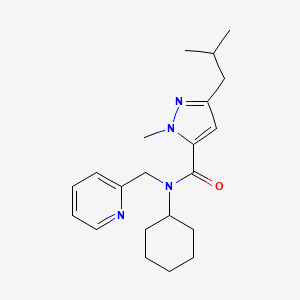

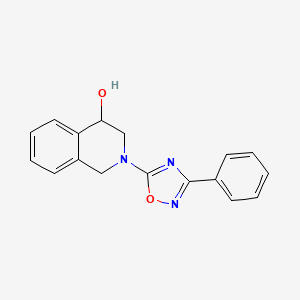

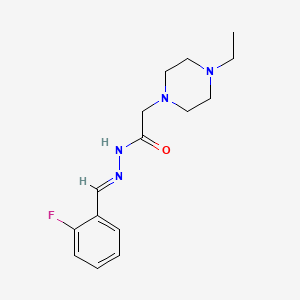

![molecular formula C19H23NO3 B5503753 1-{5-[(4-异丙基苯氧基)甲基]-2-呋喃酰}吡咯烷](/img/structure/B5503753.png)

1-{5-[(4-异丙基苯氧基)甲基]-2-呋喃酰}吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which the target compound falls under, often involves cycloaddition reactions or condensations. For instance, the synthesis of furo[2,3-b]pyridines through a [3+3]-cyclocondensation of dibenzoyl-1H-pyrrole-2,3-diones with 5-aminofuran showcases a method that could be analogous to synthesizing similar pyrrolidine compounds (Antonov, Dmitriev, & Maslivets, 2021). These methods provide a foundation for the preparation of complex pyrrolidine structures through tailored synthetic pathways.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using X-ray diffraction and spectroscopic methods, including NMR and IR spectroscopy. The crystal structure analysis of pyrrolidine compounds reveals the stereochemistry and conformational details essential for understanding the chemical behavior of these molecules (Fu et al., 2006).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in various chemical reactions, including cycloadditions, ring transformations, and transannulation reactions. These reactions often lead to the formation of complex heterocyclic structures, indicative of the versatile reactivity of the pyrrolidine moiety. The reaction pathways and products depend significantly on the substituents and the reaction conditions employed (Mataka et al., 1992).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting points, and crystallinity, are influenced by the molecular structure and substituents. These properties are crucial for the compound's behavior in different environments and can be determined through empirical studies.

Chemical Properties Analysis

The chemical properties of pyrrolidine derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are dictated by the electronic nature of the substituents and the overall molecular framework. For example, the synthesis and characterization of pyrrolidine compounds reveal their acid dissociation constants and reactivity patterns, providing insights into their chemical behavior (Nural et al., 2018).

科学研究应用

合成和抗白血病活性

合成衍生物,包括 1-{5-[(4-异丙基苯氧基)甲基]-2-呋喃酰}吡咯烷及其抗白血病活性的评估一直是研究课题。一项研究重点关注 5-噻吩基-或 5-(2-呋喃基)-2,3-二氢-6,7-双(羟甲基)-1H-吡咯利嗪双(烷基氨基甲酸酯)及其衍生物的合成和抗白血病活性的评估。这些化合物被合成并测试了它们对白血病 L1210 的有效性,表现出与丝裂霉素相当的良好抗白血病活性 (Ladurée 等人,1989)。

抗氧化活性

对美拉德反应产生的咖啡挥发物中发现的杂环化合物的抗氧化活性的研究突出了吡咯的显著抗氧化特性。这项研究表明,所有测试的吡咯在 40 天内以 50 微克/毫升的浓度抑制己醛氧化几乎 100%。这样的发现表明 1-{5-[(4-异丙基苯氧基)甲基]-2-呋喃酰}吡咯烷衍生物在抗氧化剂配方中具有潜在的应用 (Yanagimoto 等人,2002)。

抗菌活性

一项关于 5,5-二苯基-1-(噻唑-2-基)吡咯烷-2-羧酸甲酯衍生物的合成、抗菌活性和酸解离常数的研究揭示了有趣的抗菌活性。这些化合物对鲍曼不动杆菌和结核分枝杆菌 H37Rv 菌株表现出显着的活性,这表明 1-{5-[(4-异丙基苯氧基)甲基]-2-呋喃酰}吡咯烷的衍生物可以作为开发新型抗菌剂的潜在先导 (Nural 等人,2018)。

催化应用

具有膦基、亚膦基和膦酰基吡啶配体的单核和双核镍配合物的开发用于乙烯的催化低聚反应,说明了吡啶基结构在催化中的多功能性。这项研究突出了 1-{5-[(4-异丙基苯氧基)甲基]-2-呋喃酰}吡咯烷衍生物在开发用于工业应用的新型催化剂中的潜在用途 (Kermagoret 等人,2008)。

属性

IUPAC Name |

[5-[(4-propan-2-ylphenoxy)methyl]furan-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-14(2)15-5-7-16(8-6-15)22-13-17-9-10-18(23-17)19(21)20-11-3-4-12-20/h5-10,14H,3-4,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCUMXYFUFSAKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49726111 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

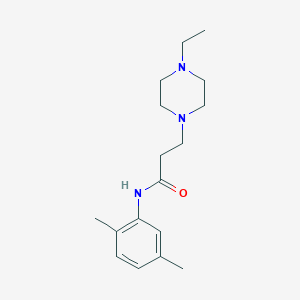

![3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)

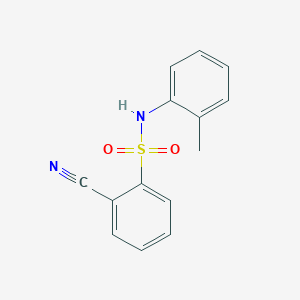

![N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea](/img/structure/B5503727.png)

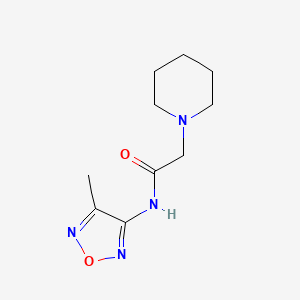

![(1R*,3S*)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5503733.png)

![N-[rel-(3R,4S)-4-isopropyl-1-(4-morpholinylacetyl)-3-pyrrolidinyl]-2-methyl-4-pyrimidinamine dihydrochloride](/img/structure/B5503745.png)

![N-{3-[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5503765.png)